

# Technical Guide: Physicochemical Properties of (2-(Trifluoromethyl)thiazol-4-yl)methanol

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## Compound of Interest

Compound Name: (2-(Trifluoromethyl)thiazol-4-yl)methanol

Cat. No.: B179785

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## Introduction

**(2-(Trifluoromethyl)thiazol-4-yl)methanol** is a fluorinated heterocyclic compound belonging to the thiazole family. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. This document provides a comprehensive overview of the available physicochemical data for this compound, outlines a general synthetic approach, and discusses the potential biological relevance of this structural motif.

## Physicochemical Properties

A summary of the known and predicted physicochemical properties of **(2-(Trifluoromethyl)thiazol-4-yl)methanol** is presented below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions.

Table 1: Physicochemical Data for **(2-(Trifluoromethyl)thiazol-4-yl)methanol**

Property	Value	Source/Comment
IUPAC Name	[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol	BOC Sciences[1]
CAS Number	133046-47-6	Fluorochem[2]
Molecular Formula	C5H4F3NOS	BOC Sciences[1]
Molecular Weight	183.15 g/mol	Fluorochem
Physical State	Liquid	Fluorochem
Purity	95%	BOC Sciences[1]
Boiling Point	176.8°C at 760 mmHg	BOC Sciences[1]
Density	1.533 g/cm <sup>3</sup>	BOC Sciences[1]
Melting Point	Data not available	N/A
pKa	Data not available	N/A
logP (XlogP)	1.0	PubChem (Predicted)
Solubility	Data not available	N/A

## Synthesis and Experimental Protocols

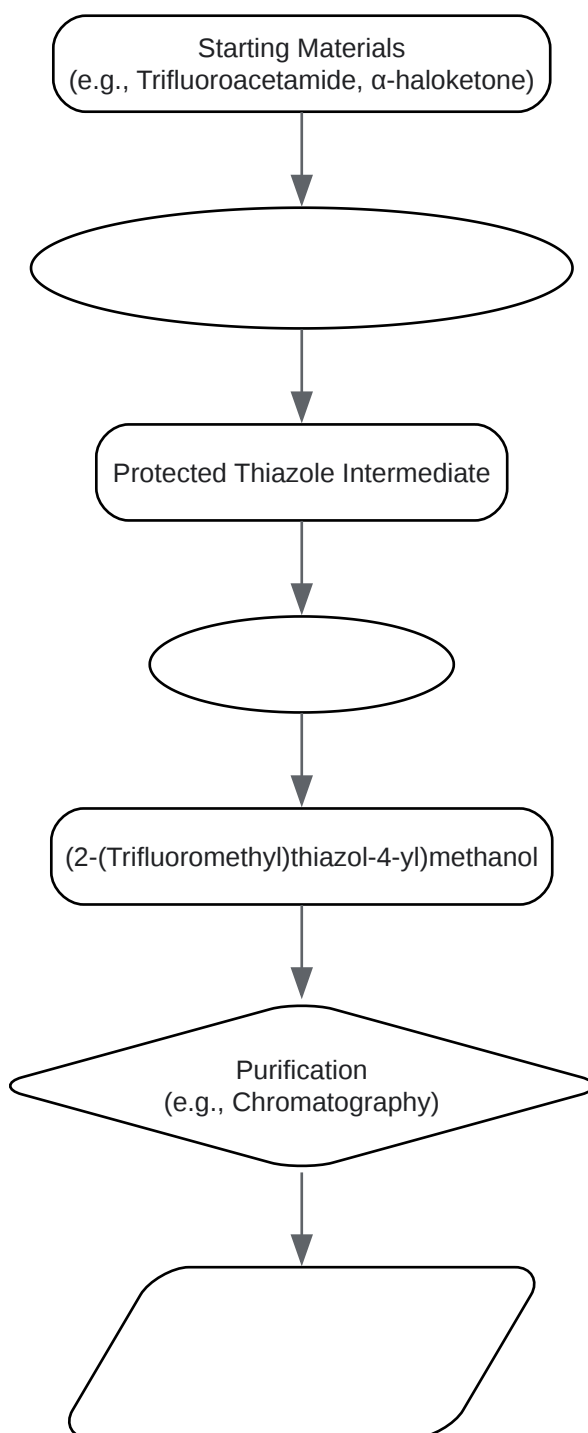
A specific, detailed experimental protocol for the synthesis of **(2-(Trifluoromethyl)thiazol-4-yl)methanol** is not readily available in peer-reviewed literature. However, the synthesis of structurally related trifluoromethyl-substituted thiazoles is well-documented. A general and plausible synthetic route can be inferred from these established methods, such as the Hantzsch thiazole synthesis.

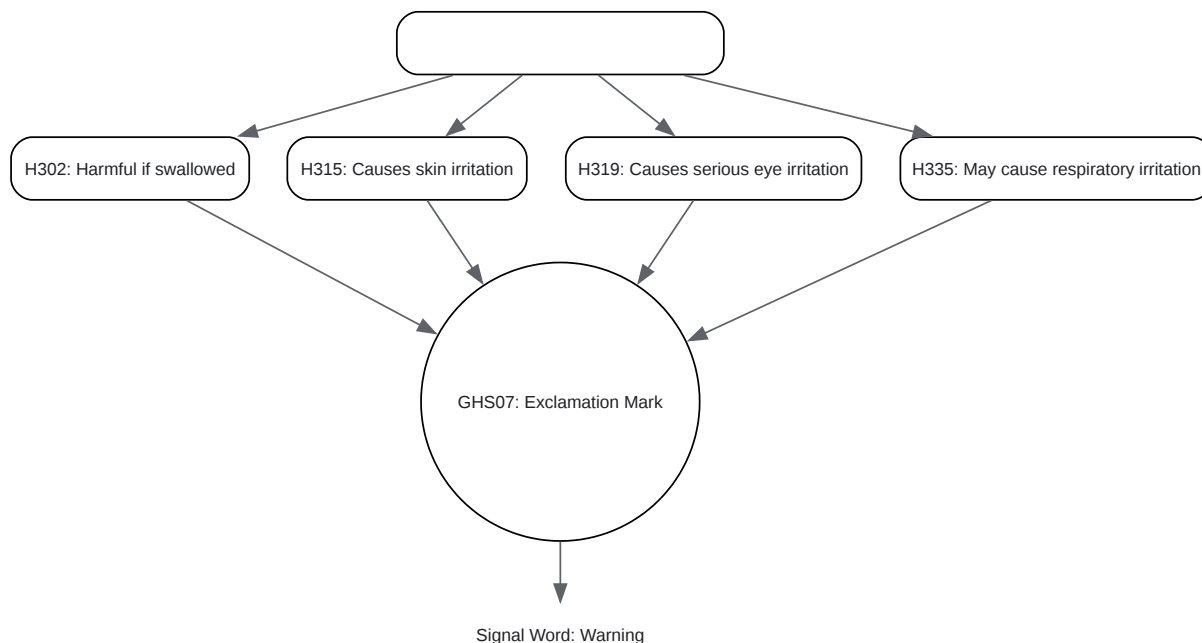
A potential synthetic pathway could involve the reaction of a trifluoroacetamidine or a related trifluoromethyl-containing starting material with a suitable  $\alpha$ -haloketone bearing a protected hydroxymethyl group. The final deprotection step would then yield the desired **(2-(Trifluoromethyl)thiazol-4-yl)methanol**.

A patent for the preparation of the related compound, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, suggests a possible route starting from trifluoroethyl acetoacetate. This could

potentially be adapted to produce the target molecule.

General Experimental Workflow (Inferred)





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## References

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